molecular formula C18H21FN2OS B5059922 N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide

N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide

Katalognummer B5059922
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: FUVJVSZBXGMINQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as AZD0328, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various diseases.

Wirkmechanismus

N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have shown to be effective in cancer treatment, particularly in tumors with defects in DNA repair pathways.
Biochemical and Physiological Effects
This compound has been shown to have potent PARP inhibitory activity in vitro, with an IC50 value of 1.4 nM. In preclinical studies, this compound has shown to have anti-tumor activity, reduce inflammation, and improve symptoms in autoimmune disorders. In addition, this compound has shown to have good oral bioavailability and pharmacokinetic properties, making it a promising drug candidate.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity towards PARP, which reduces the risk of off-target effects. In addition, this compound has shown to have good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its potency, which may require higher doses for efficacy in clinical settings.

Zukünftige Richtungen

There are several future directions for N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide research, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients, particularly in tumors with defects in DNA repair pathways.
2. Further preclinical studies to evaluate the potential of this compound in other diseases, such as neurodegenerative disorders.
3. Development of combination therapies with this compound and other drugs to enhance efficacy and reduce resistance.
4. Development of more potent PARP inhibitors with improved selectivity and pharmacokinetic properties.
Conclusion
This compound is a promising drug candidate that has shown to have potent PARP inhibitory activity and anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical studies. Further research is needed to evaluate the safety and efficacy of this compound in clinical settings and explore its potential in other diseases.

Synthesemethoden

N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form an intermediate. The intermediate is then reacted with 1-azepanecarboxylic acid in the presence of a coupling reagent to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, have also been studied with this compound, where it has shown to reduce inflammation and improve symptoms.

Eigenschaften

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-13-8-9-14(12-15(13)19)20-18(22)21-10-4-2-3-6-16(21)17-7-5-11-23-17/h5,7-9,11-12,16H,2-4,6,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJVSZBXGMINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.